

# Acetic Acid-d4: A Technical Guide to Physical Characteristics and Stability

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## Compound of Interest

Compound Name: *Acetic acid-d4*

Cat. No.: *B032913*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics and stability of **Acetic acid-d4** ( $\text{CD}_3\text{COOD}$ ), a deuterated form of acetic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic tracer studies.

## Core Physical and Chemical Properties

**Acetic acid-d4**, also known as tetradeuteroacetic acid, is a stable, non-radioactive isotopic analog of acetic acid where the four hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is fundamental to its use in various analytical techniques.

## Summary of Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Acetic acid-d4**.

Identifier	Value	Source(s)
Chemical Formula	C <sub>2</sub> D <sub>4</sub> O <sub>2</sub>	[1]
Molecular Weight	64.08 g/mol	[1][2][3][4][5]
CAS Number	1186-52-3	[1][2][4]
EC Number	214-693-4	[1][4][5]

Physical Property	Value	Source(s)
Appearance	Colorless liquid	[6][7]
Melting Point	15-16 °C (lit.)	[1][4][6][8][9][10][11][12][13]
Boiling Point	115.5 °C (lit.)	[1][4][6][8][9][10][11][12][13]
Density	1.119 g/mL at 25 °C (lit.)	[1][4][6][8][9][10][11][12]
Refractive Index (n <sub>20/D</sub> )	1.368 (lit.)	[4][6][8][9][10][11][12]
Vapor Pressure	11.4 mmHg (20 °C)	[4][8][9][10][11][12]
Vapor Density	2.07 (vs air)	[4][8][9][10][11][12]
Flash Point	40 °C (104 °F)	[8][14]
Solubility	Soluble in water, ethanol, and ether	[1][6][8][14]

Isotopic & Chemical Purity	Value	Source(s)
Isotopic Purity (atom % D)	≥99.5% to ≥99.9%	[2][4][5][9][10][11][15]
Chemical Purity	≥99%	[4][10][15]

## Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of **Acetic acid-d<sub>4</sub>**.

**Stability:** **Acetic acid-d4** is a stable compound under standard laboratory conditions.<sup>[6][7][8]</sup> However, it is sensitive to moisture and can undergo hydrogen-deuterium (H/D) exchange, particularly at the acidic carboxyl position, if exposed to atmospheric or dissolved water.<sup>[6][8]</sup> It is incompatible with strong acids, bases, oxidizing agents, and a variety of metals and other materials.<sup>[6][7][8][16]</sup>

**Storage Conditions:** To ensure its long-term stability, **Acetic acid-d4** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.<sup>[2][16][17][18]</sup> Storage at room temperature is generally recommended.<sup>[2][16][17]</sup> For products without a specified expiration date, routine inspection is advised to ensure performance.<sup>[19][20]</sup> The recommended shelf life for acetic acid (non-deuterated) is generally 2 years, which can serve as a guideline.

## Experimental Protocols

Detailed methodologies are critical for the effective use of **Acetic acid-d4** in research. Below are representative protocols for its application in NMR spectroscopy and as a metabolic tracer.

### Protocol 1: Quantitative NMR (qNMR) Sample Preparation

This protocol outlines the general steps for preparing a sample for quantitative analysis using **Acetic acid-d4** as a solvent and internal standard.

**Objective:** To accurately determine the concentration of an analyte in a sample.

**Materials:**

- Analyte of interest
- **Acetic acid-d4** (as solvent)
- Internal standard (if not using the solvent signal for quantification)
- 5 mm NMR tubes
- Analytical balance

- Volumetric flasks and pipettes
- Vortex mixer

#### Methodology:

- Preparation of Internal Standard Stock Solution (if applicable):
  - Accurately weigh a known amount of a suitable internal standard.
  - Dissolve the internal standard in a precise volume of **Acetic acid-d4** to create a stock solution of known concentration.
- Sample Preparation:
  - Accurately weigh a known amount of the analyte.
  - Dissolve the analyte in a precise volume of either pure **Acetic acid-d4** or the internal standard stock solution. For  $^1\text{H}$  NMR of organic compounds, a sample quantity of 5-25 mg is typical.[\[6\]](#)
  - Ensure complete dissolution by vortexing or gentle sonication.[\[9\]](#)
- Filtration:
  - To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[6\]](#)[\[16\]](#)
- NMR Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - Key Parameters:
    - Pulse Angle: Use a small pulse angle (e.g.,  $30^\circ$ ) to ensure full relaxation between pulses.[\[2\]](#)

- Relaxation Delay (d1): Set to at least 5 times the longest  $T_1$  relaxation time of the signals of interest (both analyte and standard) to ensure accurate integration. A delay of 30 seconds is often sufficient for small molecules.[\[2\]](#)[\[11\]](#)
- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio ( $S/N > 250:1$  is recommended for integration errors  $<1\%$ ).[\[11\]](#)[\[18\]](#)
- Data Processing and Quantification:
  - Apply appropriate line broadening (e.g., 0.3 Hz) to improve the S/N.[\[2\]](#)
  - Carefully phase and baseline correct the spectrum.[\[2\]](#)
  - Integrate the well-resolved signals of the analyte and the internal standard.
  - Calculate the analyte concentration using the established qNMR equations, taking into account the number of protons, molecular weights, and masses of the analyte and standard.[\[2\]](#)

## Protocol 2: Acetic Acid-d4 as a Tracer in Metabolic Flux Analysis

This protocol provides a general framework for using **Acetic acid-d4** to trace metabolic pathways, such as fatty acid and tricarboxylic acid (TCA) cycle flux.

Objective: To track the incorporation of deuterium from **Acetic acid-d4** into various metabolites.

Materials:

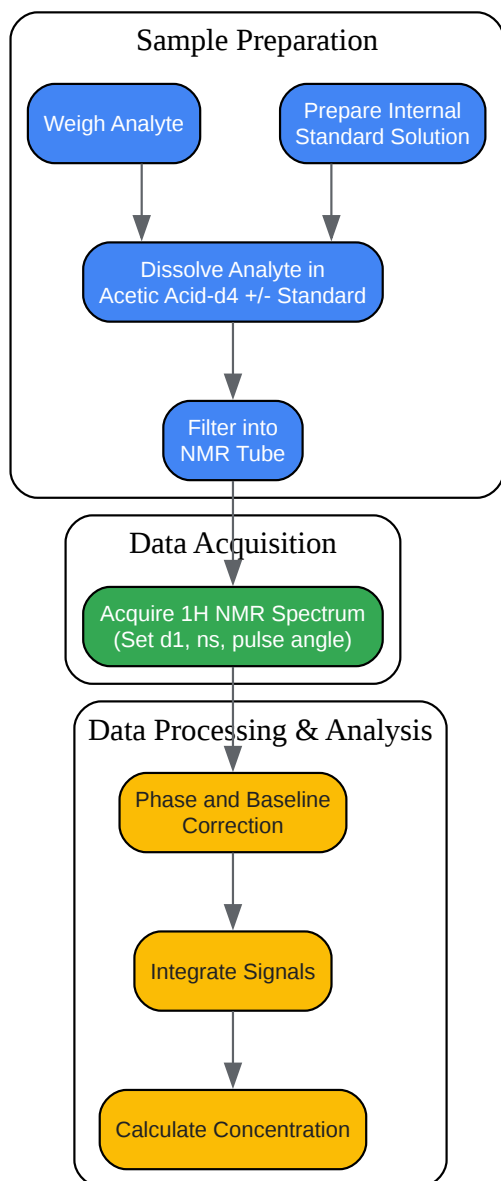
- Cell culture or animal model system
- **Acetic acid-d4**
- Appropriate vehicle for administration (e.g., conjugated to bovine serum albumin for cell culture)
- LC-MS/MS system for metabolite analysis

## Methodology:

- Tracer Preparation:
  - For in vitro studies, prepare a stock solution of **Acetic acid-d4**. It may be necessary to conjugate it to a carrier protein like fatty acid-free BSA to facilitate cellular uptake.[\[1\]](#)
- Experimental System Treatment:
  - In Vitro: Introduce the **Acetic acid-d4** tracer to the cell culture medium at a defined concentration and for a specific duration.
  - In Vivo: Administer the **Acetic acid-d4** tracer to the animal model through an appropriate route (e.g., oral gavage, intravenous infusion).
- Sample Collection:
  - At various time points, collect samples (e.g., cells, plasma, tissue).
  - Immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen or adding a cold quenching solution like acetonitrile.[\[17\]](#)
- Metabolite Extraction:
  - Extract metabolites from the collected samples using a suitable protocol (e.g., protein precipitation, liquid-liquid extraction).[\[17\]](#)
- LC-MS/MS Analysis:
  - Analyze the extracted metabolites using an LC-MS/MS system.
  - Monitor the mass isotopologue distribution of downstream metabolites to detect the incorporation of deuterium.
- Data Analysis:
  - Calculate the rate of tracer incorporation into different metabolic pools. This provides insights into the flux through specific metabolic pathways.[\[1\]](#)[\[19\]](#)

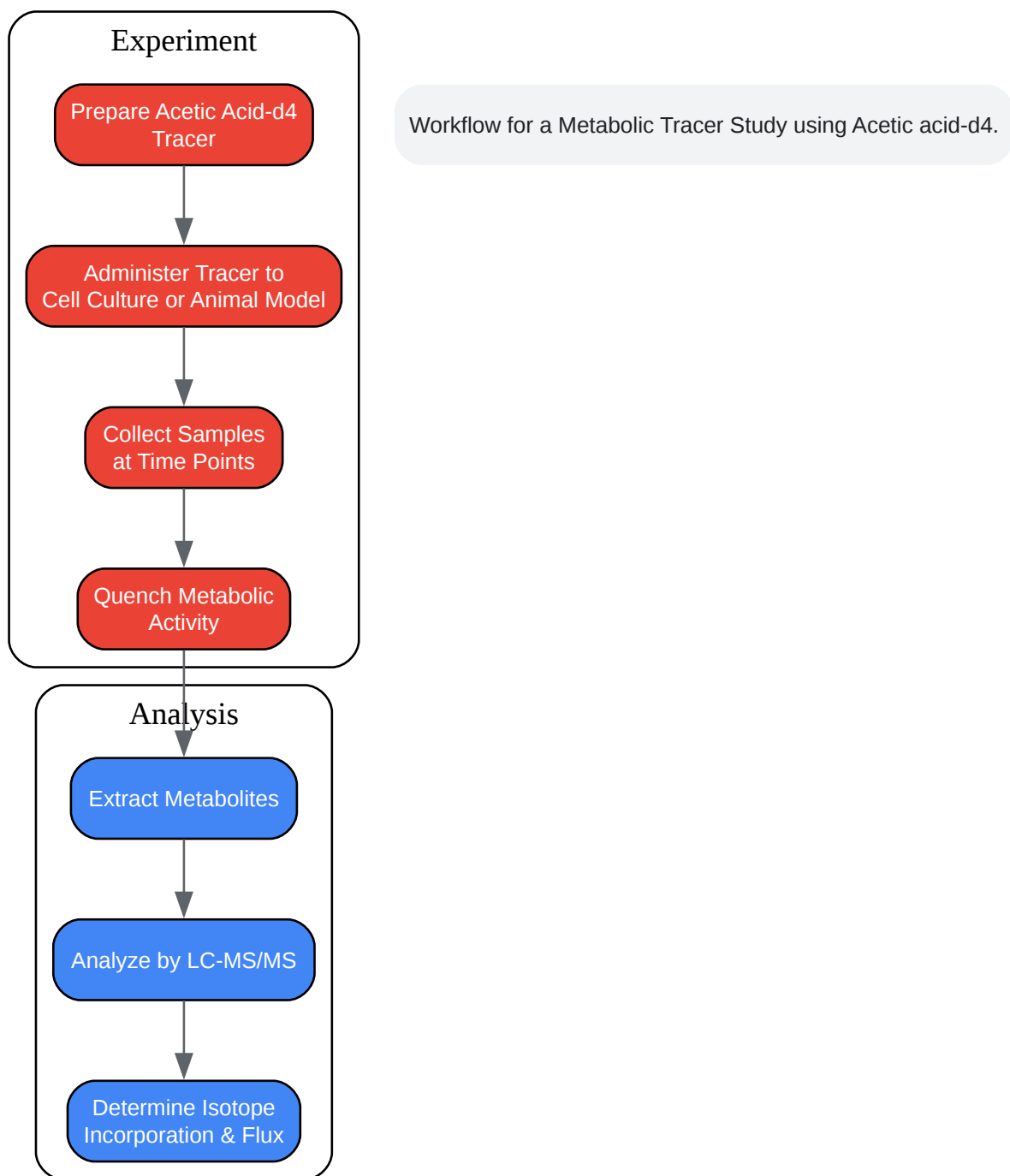
## Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.



Workflow for Quantitative NMR (qNMR) using Acetic acid-d4.





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